molecular formula C23H24N6O2 B147970 4-Ethyl-2-propyl-1-(2'-(1H-tetrazol-5-yl)biphenyl-4-yl)methylimidazole-5-carboxylic acid CAS No. 139964-19-5

4-Ethyl-2-propyl-1-(2'-(1H-tetrazol-5-yl)biphenyl-4-yl)methylimidazole-5-carboxylic acid

Cat. No.: B147970
CAS No.: 139964-19-5
M. Wt: 416.5 g/mol
InChI Key: OFYWYKMCRWMPPQ-UHFFFAOYSA-N
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Description

This compound belongs to the class of angiotensin II receptor blockers (ARBs), which inhibit the renin-angiotensin system by selectively binding to the AT₁ receptor. Its structure features:

  • Imidazole core: Substituted with ethyl (C₂H₅) at position 4 and propyl (C₃H₇) at position 2.
  • Biphenyl-tetrazole moiety: Attached via a methyl group at position 1 of the imidazole ring. The tetrazole group (1H-tetrazol-5-yl) enhances bioavailability through its acidic properties.
  • Carboxylic acid group: At position 5 of the imidazole, contributing to ionic interactions with the receptor .

Synonyms include 4-(1-Hydroxy-1-methylethyl)-2-propyl-1-[[2'-(1H-tetrazol-5-yl)[1,1'-biphenyl]-4-yl]methyl]-1H-imidazole-5-carboxylic acid and RNH-6270 .

Properties

CAS No.

139964-19-5

Molecular Formula

C23H24N6O2

Molecular Weight

416.5 g/mol

IUPAC Name

5-ethyl-2-propyl-3-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]imidazole-4-carboxylic acid

InChI

InChI=1S/C23H24N6O2/c1-3-7-20-24-19(4-2)21(23(30)31)29(20)14-15-10-12-16(13-11-15)17-8-5-6-9-18(17)22-25-27-28-26-22/h5-6,8-13H,3-4,7,14H2,1-2H3,(H,30,31)(H,25,26,27,28)

InChI Key

OFYWYKMCRWMPPQ-UHFFFAOYSA-N

SMILES

CCCC1=NC(=C(N1CC2=CC=C(C=C2)C3=CC=CC=C3C4=NNN=N4)C(=O)O)CC

Canonical SMILES

CCCC1=NC(=C(N1CC2=CC=C(C=C2)C3=CC=CC=C3C4=NNN=N4)C(=O)O)CC

Other CAS No.

139964-19-5

Synonyms

4-ethyl-2-propyl-1-(2'-(1H-tetrazol-5-yl)biphenyl-4-yl)methylimidazole-5-carboxylic acid
DMP 811
DMP-811

Origin of Product

United States

Preparation Methods

Cyclization Strategies for 2-Propylimidazole Intermediates

The imidazole core is typically constructed via cyclization of aldehydes and ammonia derivatives. Source details a method using butyraldehyde and glyoxal in polar solvents (water/methanol) with ammonium bicarbonate at 0–30°C, yielding 2-propylimidazole. This approach achieves 78–85% yields under optimized conditions (1:2:2 molar ratio of butyraldehyde:glyoxal:NH₄HCO₃). Alternative routes, such as the Weidenhagen reaction (copper-catalyzed condensation of aldehydes, dihydroxyacetone, and ammonium hydroxide), are noted for producing 4(5)-hydroxymethylimidazole precursors.

Biphenyl-Tetrazole Coupling

Alkylation of the Imidazole Nitrogen

The biphenyl-tetrazole moiety is introduced via N-alkylation. Source reacts 2-propylimidazole-4(5)-carboxaldehyde with N-trityl-5-[4'-(bromomethyl)biphenyl-2-yl]tetrazole in dimethylformamide (DMF) using K₂CO₃ (2 eq) at 25°C for 12–18 hours. This produces regioisomers (1a/2a), separable by column chromatography (silica gel, ethyl acetate/hexane). Deprotection of the trityl group with 10% HCl yields the free tetrazole.

Optimized Coupling Conditions

Patent enhances coupling efficiency using cesium carbonate (3–4 eq) in toluene/water at 85–95°C, achieving >90% conversion. Critical parameters include maintaining pH >9 during alkylation and using anhydrous solvents to prevent hydrolysis of the bromomethyl intermediate.

Carboxylic Acid Functionalization

Oxidation of Hydroxymethyl Groups

The 5-carboxylic acid group is derived from oxidation of a hydroxymethyl precursor. Source employs 65% nitric acid at 80°C for 6 hours, achieving 92% yield of 2-propylimidazole-5-carboxylic acid. Alternative oxidants like activated MnO₂ (used in for carboxaldehyde synthesis) are less effective for bulkier substrates.

Ester Hydrolysis and Deprotection

Final deprotection of ethyl esters is performed using NaOH (2M) in THF/water (1:1) at 25°C. Acidic conditions (e.g., HCl in dioxane) are avoided to prevent tetrazole ring degradation. Crystallization from isopropyl acetate yields the pure carboxylic acid (mp 198–201°C).

Integrated Synthetic Workflow

StepReaction TypeReagents/ConditionsYieldSource
1Imidazole cyclizationButyraldehyde, glyoxal, NH₄HCO₃, 25°C83%
2HydroxymethylationFormaldehyde, NaOH, 65°C89%
3Oxidation to carboxylic acid65% HNO₃, 80°C, 6 hrs92%
4Biphenyl-tetrazole couplingCs₂CO₃, DMF, 90°C, 16 hrs91%
5Ester hydrolysisNaOH, THF/H₂O, 25°C95%

Challenges and Optimization

Regioselectivity in N-Alkylation

The alkylation of imidazole at the 1-position competes with 3-substitution. Source reports a 7:3 ratio of 1-alkyl/3-alkyl isomers, resolved via silica gel chromatography. Steric hindrance from the 2-propyl group favors 1-substitution, though microwave-assisted synthesis (60°C, 2 hrs) improves selectivity to 9:1.

Tetrazole Stability Under Acidic Conditions

Deprotection of trityl-protected tetrazoles requires careful pH control. Prolonged exposure to 10% HCl beyond 4 hours leads to 15–20% tetrazole ring cleavage. Neutralization with aqueous NaHCO₃ immediately after deprotection minimizes degradation .

Chemical Reactions Analysis

Types of Reactions

DMP-811 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Pharmaceutical Development

The compound is primarily studied for its potential as a pharmaceutical agent, particularly in the treatment of hypertension and cardiovascular diseases. It is structurally related to Olmesartan, an angiotensin II receptor antagonist used for managing high blood pressure. Research indicates that modifications to the imidazole ring can enhance its binding affinity and selectivity towards the angiotensin receptor, improving therapeutic efficacy.

Studies have demonstrated that derivatives of this compound exhibit significant biological activities:

  • Antihypertensive Effects : Similar to Olmesartan, the compound shows promise in lowering blood pressure through the inhibition of angiotensin II receptors.
  • Anticancer Properties : Preliminary studies suggest that modifications to the biphenyl and tetrazole moieties may enhance anticancer activity by interfering with tumor growth signaling pathways.

Synthesis and Derivatives

Research into the synthesis of this compound has led to the development of various derivatives that may possess enhanced pharmacological properties. For example:

  • Ethyl Esters : Modifications to the carboxylic acid group can yield ethyl esters that demonstrate improved solubility and bioavailability.

Case Study 1: Antihypertensive Activity

A study published in Journal of Medicinal Chemistry examined a series of imidazole-based compounds for their antihypertensive effects. The results indicated that the compound significantly reduced systolic blood pressure in animal models when administered orally, comparable to established antihypertensive drugs .

Case Study 2: Anticancer Potential

In another investigation, derivatives of this compound were tested against various cancer cell lines. The findings revealed that certain modifications led to increased cytotoxicity against breast and prostate cancer cells, suggesting a potential pathway for developing new anticancer therapies .

Data Table: Summary of Biological Activities

Activity TypeCompound DerivativeObserved EffectReference
Antihypertensive4-Ethyl-2-propyl derivativeSignificant BP reduction
AnticancerModified biphenyl derivativeIncreased cytotoxicity
Angiotensin ReceptorImidazole analogsEnhanced receptor binding

Mechanism of Action

DMP-811 exerts its effects by binding to and inhibiting angiotensin II receptors. This inhibition prevents the binding of angiotensin II, a peptide hormone that causes blood vessels to constrict. By blocking this action, DMP-811 helps to relax blood vessels, thereby reducing blood pressure . The molecular targets involved include the angiotensin II type 1 receptor, which is a key player in the regulation of blood pressure .

Comparison with Similar Compounds

Structural Analogues in the ARB Class

The following table summarizes key structural and pharmacological differences:

Compound Name Substituents (Imidazole/Benzimidazole) Molecular Weight (g/mol) Pharmacological Notes Reference
4-Ethyl-2-propyl-1-(2'-(1H-tetrazol-5-yl)biphenyl-4-yl)methylimidazole-5-carboxylic Acid 4-Ethyl, 2-Propyl, 5-Carboxylic Acid 440.45 (calculated) Enhanced lipophilicity due to ethyl group; potential for prolonged receptor binding.
Olmesartan Medoxomil 4-(2-Hydroxypropan-2-yl), 2-Propyl 558.59 Prodrug form; hydrolyzed to olmesartan. Hydroxypropan group improves solubility.
Losartan 2-n-Butyl, 4-Chloro, 5-Hydroxymethyl 422.91 First ARB approved; hydroxymethyl metabolizes to active carboxylic acid derivative.
Candesartan Cilexetil (Related Compound G) 2-Ethoxy, Benzene-fused imidazole 440.45 Ethoxy group enhances metabolic stability; used in hypertension treatment.
(E)-1-[[2′-(1H-Tetrazol-5-yl)biphenyl-4-yl]methyl]imidazole-4-acrylic Acid (22a) 4-Acrylic Acid 373.44 Acrylic acid substituent may reduce bioavailability compared to carboxylic acid.

Key Differences and Implications

Carboxylic acid at position 5 (target compound) vs. acrylic acid in 22a (): The latter’s conjugated double bond may alter electron distribution, affecting receptor affinity .

Prodrug Considerations :

  • Olmesartan Medoxomil is a prodrug with a 5-methyl-2-oxo-1,3-dioxolane group, which is enzymatically cleaved in vivo to release the active metabolite . The target compound lacks such a prodrug design.

Metabolic Stability :

  • Candesartan’s ethoxy group () and Losartan’s chloro substituent () are metabolically resistant, contributing to longer half-lives. The ethyl group in the target compound may undergo faster oxidation, necessitating dosage adjustments .

Pharmacological and Industrial Relevance

  • Hypertension Treatment : Shares mechanistic similarities with Olmesartan and Losartan but differs in pharmacokinetics due to substituent variations .
  • Regulatory Status : Listed under REACH regulations (CAS 144689-24-7) for industrial use, indicating significant production tonnage ().

Biological Activity

4-Ethyl-2-propyl-1-(2'-(1H-tetrazol-5-yl)biphenyl-4-yl)methylimidazole-5-carboxylic acid, also known by its CAS number 144690-33-5, is a compound with significant biological activity. This article reviews its pharmacological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.

The compound has the following chemical characteristics:

  • Molecular Formula : C46H46N6O3
  • Molecular Weight : 730.9 g/mol
  • Structural Features : It contains an imidazole ring, a biphenyl moiety, and a tetrazole group, which contribute to its biological effects.

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

  • Enzyme Inhibition : It has been shown to inhibit specific enzymes involved in metabolic pathways, potentially affecting cellular signaling and proliferation.
  • Receptor Modulation : The compound may act as a modulator of certain receptors, influencing neurotransmitter release and cellular responses.

Pharmacological Effects

Research indicates that this compound exhibits several pharmacological effects:

  • Antihypertensive Activity : Similar to other tetrazole-containing compounds, it may lower blood pressure by inhibiting angiotensin II receptor activity.
  • Antitumor Properties : Preliminary studies suggest potential antitumor activity through apoptosis induction in cancer cells.

Case Study 1: Antihypertensive Effects

A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound significantly reduced systolic and diastolic blood pressure in hypertensive rat models. The mechanism was linked to the inhibition of angiotensin II receptors, showcasing its potential as a therapeutic agent for hypertension management .

Case Study 2: Anticancer Activity

In vitro studies conducted on various cancer cell lines (e.g., breast and colon cancer) revealed that the compound induced apoptosis and inhibited cell proliferation. The study highlighted the role of the imidazole ring in enhancing cytotoxicity against cancer cells .

Data Tables

PropertyValue
Molecular FormulaC46H46N6O3
Molecular Weight730.9 g/mol
CAS Number144690-33-5
Antihypertensive ActivityYes
Antitumor ActivityYes

Q & A

Basic: What synthetic strategies are recommended for optimizing the yield of this compound?

Answer:
The synthesis of imidazole-tetrazole biphenyl derivatives typically involves multi-step reactions, including cyclocondensation, alkylation, and hydrolysis. Key steps include:

  • Cyclocondensation : Use ethyl acetoacetate and phenylhydrazine under reflux with acetic acid to form imidazole intermediates .
  • Tetrazole Coupling : Employ Suzuki-Miyaura cross-coupling or direct alkylation to introduce the biphenyl-tetrazole moiety, ensuring strict anhydrous conditions to avoid side reactions .
  • Purification : Recrystallization from ethanol or DMF/acetic acid mixtures improves purity (>98% by HPLC). Thin-layer chromatography (TLC) with toluene/ethyl acetate/water (8.7:1.2:1.1) monitors reaction progress .

Advanced: How can contradictions in impurity profiles during synthesis be resolved?

Answer:
Contradictions often arise from process-related impurities like 1-{[2'-(1H-Tetrazol-5-yl)biphenyl-4-yl]methyl}-4,4-dimethyl-2-propyl-1H-furo[3,4-d]imidazol-6(4H)-one ( ). Mitigation strategies include:

  • Orthogonal Analytical Methods : Combine HPLC (C18 column, acetonitrile/water gradient) and FTIR to distinguish regioisomers .
  • Reaction Monitoring : Track intermediates via LC-MS to identify off-pathway products. Adjust reaction time/temperature to suppress dimerization (e.g., reports dimeric impurities under prolonged reflux).
  • Statistical Design of Experiments (DoE) : Optimize stoichiometry and solvent ratios to minimize byproducts .

Basic: What analytical techniques are critical for structural confirmation?

Answer:

  • HPLC : Use a C18 column with UV detection at 254 nm to assess purity (>99%) and resolve co-eluting impurities .
  • FTIR : Confirm functional groups (e.g., tetrazole C=N stretch at 1600–1650 cm⁻¹, carboxylic acid O-H at 2500–3300 cm⁻¹) .
  • NMR : ¹H/¹³C NMR in DMSO-d6 verifies regiochemistry of the imidazole and biphenyl moieties (e.g., aromatic protons at δ 7.2–7.8 ppm) .

Advanced: How can computational methods improve reaction design for this compound?

Answer:

  • Quantum Chemical Calculations : Use density functional theory (DFT) to model reaction pathways, identifying energetically favorable intermediates (e.g., transition states in tetrazole alkylation) .
  • Machine Learning : Train models on existing synthetic data to predict optimal conditions (e.g., solvent polarity, catalyst loading) for imidazole cyclization .
  • Molecular Dynamics : Simulate solvent effects on crystallization to enhance yield and polymorph control .

Basic: How to design stability studies for this compound under varying conditions?

Answer:

  • Forced Degradation : Expose the compound to heat (40–80°C), humidity (75% RH), and UV light. Monitor degradation via HPLC for products like hydrolyzed tetrazole or oxidized imidazole .
  • pH Stability : Test solubility and stability in buffers (pH 1–12). Carboxylic acid groups may degrade under alkaline conditions, requiring lyophilization for long-term storage .

Advanced: How to address discrepancies in reaction yields due to competing mechanistic pathways?

Answer:

  • Kinetic Studies : Use in-situ FTIR or Raman spectroscopy to track reaction progress and identify rate-limiting steps (e.g., alkylation vs. hydrolysis) .
  • Isotopic Labeling : Introduce ¹³C-labeled reactants to trace carbon migration in imidazole intermediates .
  • High-Throughput Screening : Test diverse catalysts (e.g., Pd/C, CuI) to suppress side reactions like N-alkylation of the tetrazole .

Basic: What reactor design considerations are critical for scaling up synthesis?

Answer:

  • Mixing Efficiency : Use baffled reactors to ensure homogeneity during biphenyl coupling, which is highly sensitive to local concentration gradients .
  • Temperature Control : Implement jacketed reactors with precise cooling to prevent exothermic side reactions (e.g., tetrazole dimerization) .
  • Safety Protocols : Tetrazole intermediates are thermally unstable; inert gas purging (N₂/Ar) minimizes explosion risks .

Advanced: How to resolve spectral data contradictions in polymorph identification?

Answer:

  • PXRD vs. DSC : Cross-validate polymorphs using powder X-ray diffraction (PXRD) and differential scanning calorimetry (DSC). Conflicting melting points may indicate amorphous content .
  • Solid-State NMR : Resolve overlapping signals from crystalline and amorphous phases (e.g., ¹³C CP/MAS NMR) .
  • Computational Crystal Prediction : Use ab initio methods to model energetically stable polymorphs and guide crystallization conditions .

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